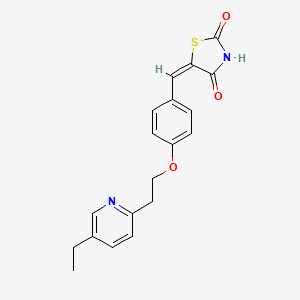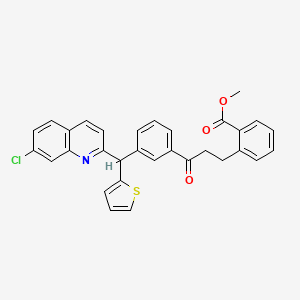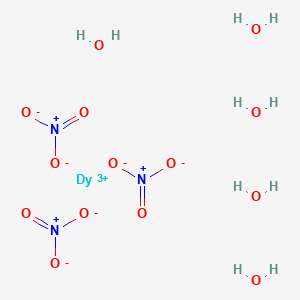
FISONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an inhibitor of serine proteinases of broad spectrum. Synthetic
human erythrocyte acetylcholinesterase inhibition constants (E.C. 3.1.1.7.): Ki = 7.5 x 10-5 M; ki = 1.5 x 102 M-1. min-1.
It is an inhibitor of serine proteinases of broad spectrum. Synthetic
Applications De Recherche Scientifique
Fuzzy Inference Systems (FIS) in Data-Driven Solutions
Fuzzy Inference Systems (FIS) are extensively employed to tackle complex problems characterized by vagueness, imprecision, and uncertainty across various domains. Despite the challenges in FIS development due to complexity, they contribute significantly to enhancing attributes like performance, accuracy, efficiency, and interpretability. A comprehensive review of 1340 scientific papers highlights the complexity issues in FIS, including computational complexity, fuzzy rules complexity, membership functions complexity, data complexity, and knowledge representation complexity (Miliauskaitė & Kalibatienė, 2020).
FIS in Health and Social Policy
In health and social policy contexts, FIS is relevant in assessing public attitudes towards financial incentives for organ donation. Diverse opinions exist, with a general preference for noncommercial forms and expressions of social reciprocity, suggesting a shift from incentives to reciprocity (Hoeyer, Schicktanz, & Deleuran, 2013).
FIS in Economic and Public Health
FIS also plays a role in fiscal interventions on food and beverages, especially in high-income countries. These interventions influence the consumption of taxed and subsidized foods, potentially improving health outcomes. However, evidence from high-income countries may not be directly applicable to middle and low-income countries (Alagiyawanna et al., 2015).
FIS in Information Systems and Technology
The term FIS is also used in the context of information systems, such as 'feral information systems', 'shadow systems', and 'workarounds'. A study of 41 scientific articles aims to explore and investigate the differences between these terms, highlighting the importance of understanding IS terminology within the field of research (Lund-Jensen et al., 2016).
FIS in Neurological Research
In Spain, neurological research, particularly related to the Health Research Fund (FIS), indicates a need for increased expenditure for biomedical research and intensified clinical research and management. Setting up communication networks among neuro-scientists, clinicians, and epidemiologists is crucial for the future of neurological research in Spain (Bermejo Pareja, 2004).
FIS in Environmental Science
The Fischnetz project in Switzerland is an example of a successful transdisciplinary project at the interface of science and public policy. It aimed to identify causes of fish catch decline and propose remedial measures, resulting in significant policy impacts and high-quality scientific outputs (Burkhardt-Holm & Zehnder, 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for FISONATE involves the reaction of isophorone diisocyanate (IPDI) with a polyol such as polyethylene glycol (PEG) or polycaprolactone (PCL). This reaction results in the formation of a urethane polymer, which is then further reacted with a secondary amine to form the final product, FISONATE.", "Starting Materials": ["Isophorone diisocyanate (IPDI)", "Polyethylene glycol (PEG) or Polycaprolactone (PCL)", "Secondary amine"], "Reaction": [ "Step 1: React IPDI with PEG or PCL in the presence of a catalyst to form a urethane polymer.", "Step 2: React the urethane polymer with a secondary amine to form FISONATE.", "Step 3: Purify the product by washing with a suitable solvent and drying." ] } | |
Numéro CAS |
132742-32-6 |
Formule moléculaire |
C12F6H20N1O4P1 |
Poids moléculaire |
387.26 |
Synonymes |
FISONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



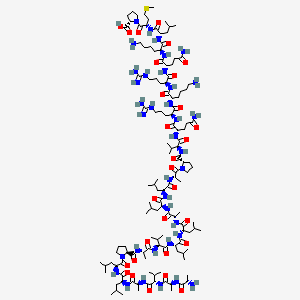
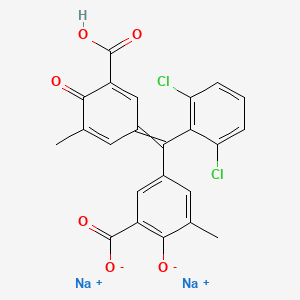
![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)
